SPD304

Description

Overview of TNFα as a Pleiotropic Cytokine

Tumor Necrosis Factor Alpha (TNFα), also known as TNF, is a pleiotropic pro-inflammatory cytokine that belongs to the TNF superfamily of receptor ligands. researchgate.netguidetopharmacology.org It is primarily produced by cells of the innate immune system, such as activated macrophages and natural killer (NK) cells, as well as cells of the adaptive immune system, specifically activated T cells. researchgate.net TNFα exists in both transmembrane and soluble forms. researchgate.netnih.govpcbiochemres.com The soluble, homotrimeric form is released through proteolytic cleavage of the membrane-bound precursor by the TNFα-converting enzyme (TACE). pcbiochemres.comquora.com TNFα exerts its diverse biological effects by binding to two distinct cell surface receptors: Tumor Necrosis Factor Receptor 1 (TNFR1) and Tumor Necrosis Factor Receptor 2 (TNFR2). researchgate.netnih.govpharmakb.comatamanchemicals.com These receptors activate different intracellular signaling pathways, including those leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), influencing cellular functions such as survival, proliferation, differentiation, and apoptosis. nih.govpharmakb.comatamanchemicals.comguidetopharmacology.orgwikipedia.orgmdpi.com

Pathophysiological Significance of TNFα in Immune-Mediated Inflammatory Diseases

While essential for normal immune responses and host defense, inappropriate or excessive production and signaling of TNFα are significant contributors to chronic inflammation and the pathogenesis of numerous immune-mediated inflammatory diseases. researchgate.netnih.govguidetopharmacology.orgwikipedia.orgresearchgate.net Elevated levels of TNFα are found in the tissues and serum of patients with conditions such as rheumatoid arthritis (RA), inflammatory bowel disease (IBD), psoriasis, psoriatic arthritis, and ankylosing spondylitis. nih.govatamanchemicals.comguidetopharmacology.orgneobioscience.comguidetopharmacology.org In these diseases, TNFα promotes the inflammatory response, leading to tissue damage and perpetuating the cycle of inflammation. guidetopharmacology.orgneobioscience.com For instance, in RA, TNFα secreted by immune cells activates synovial fibroblasts, promotes hyperplasia, and recruits inflammatory cells, contributing to the destruction of cartilage and bone. nih.govneobioscience.com

Current Therapeutic Landscape for TNFα Modulation: Biologics and Small Molecules

Given its central role in inflammatory diseases, TNFα has become a major therapeutic target. The current therapeutic landscape for TNFα modulation is largely dominated by biologic agents. These include monoclonal antibodies such as infliximab, adalimumab, golimumab, and certolizumab pegol, as well as receptor fusion proteins like etanercept. pcbiochemres.comwikipedia.orgmdpi.comguidetopharmacology.orgwikipedia.orgwikipedia.org These biologics primarily function by neutralizing soluble TNFα, thereby preventing its interaction with its receptors and inhibiting downstream signaling. pcbiochemres.comwikipedia.org While highly effective in treating several inflammatory conditions, these biologic therapies have certain limitations. wikipedia.orgwikipedia.org

Rationale for Small Molecule TNFα Inhibitor Development

The limitations associated with biologic TNFα inhibitors have driven the rationale for developing small molecule alternatives. Biologics typically require administration via injection or infusion, which can be less convenient for patients compared to oral administration. wikipedia.orguni-freiburg.dekegg.jp They also have high production costs and can induce immunogenicity, leading to the development of anti-drug antibodies that may reduce efficacy. wikipedia.orgwikipedia.orguni-freiburg.de Furthermore, the large size of biologics can restrict their distribution to certain tissues, such as the central nervous system. uni-freiburg.de Small molecules, in contrast, offer potential advantages including the possibility of oral bioavailability, lower manufacturing costs, reduced immunogenicity, and better tissue penetration. pcbiochemres.comwikipedia.orgwikipedia.orguni-freiburg.dekegg.jpcenmed.com The development of small molecules that can effectively modulate TNFα activity represents a significant area of research in medicinal chemistry. wikipedia.org

Structure

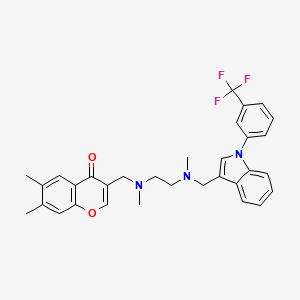

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F3N3O2/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNXLPPJRFFECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40416121 | |

| Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869998-49-2 | |

| Record name | 6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40416121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Early Characterization of Spd304 As a Tnfα Inhibitor

Historical Context of Small Molecule TNFα Antagonist Research

The pursuit of small molecule alternatives to biologic TNFα inhibitors has been a significant area of medicinal chemistry research for decades. conicet.gov.ar While many small molecules have been explored for their ability to modulate TNFα pathways, including inhibitors of TNFα expression or processing enzymes, directly inhibiting the TNFα protein itself with a small molecule has presented a considerable challenge. nih.govresearchgate.net Early efforts in this area sought compounds that could interfere with TNFα's interaction with its receptors, TNFR1 and TNFR2. mdpi.comnih.gov

Initial Identification and Screening Methodologies

A significant breakthrough in the search for small molecule TNFα inhibitors was the identification of SPD304, first described in 2005 by He et al. frontiersin.orgmdpi.comacs.orgresearchgate.netnih.gov this compound was identified through screening methodologies aimed at finding compounds that could inhibit TNF signaling. frontiersin.org While the precise details of the initial screening leading directly to this compound are not extensively detailed in the provided snippets, subsequent research utilized this compound as a reference compound and template for virtual screening and the identification of new inhibitors. nih.govnih.govplos.orgbioinformation.net Structure-based virtual screening approaches, often utilizing the crystal structure of the TNFα dimer in complex with this compound (PDB ID: 2AZ5), have been employed to identify compounds that bind to the same pocket as this compound. nih.govnih.govplos.orgbioinformation.net Ligand-based virtual screening methods, using the structure of this compound, have also been used. nih.gov These computational methods are often coupled with in vitro biological assays to validate the inhibitory activity of identified hits. nih.govnih.govplos.org

Primary Biochemical and Cellular Inhibition Profiles

This compound was characterized as a selective inhibitor of TNFα. medchemexpress.commedchemexpress.com Its primary mechanism of action involves promoting the dissociation of the biologically active TNFα trimer, thereby blocking its interaction with its receptors. mdpi.comacs.orgresearchgate.netmedchemexpress.commedchemexpress.comprobechem.comnih.gov The formation of an intermediate complex between this compound and the intact TNFα trimer is reported to accelerate the subunit dissociation rate significantly, leading to trimer disassembly. researchgate.net X-ray crystallography studies have shown that a single molecule of this compound displaces one subunit of the TNFα trimer, forming a complex with the remaining dimer. researchgate.netnih.gov

TNF Receptor 1 (TNFR1) Binding Affinity and Potency

This compound has been shown to inhibit the binding of TNFα to TNFR1. nih.govmedchemexpress.commedchemexpress.comprobechem.com Studies have reported an IC₅₀ value of 22 μM for this compound in inhibiting in vitro TNFα-TNFR1 binding. medchemexpress.commedchemexpress.comprobechem.com Surface acoustic wave (SAW) experiments have indicated a dissociation constant (Kd) for the TNFα/SPD304 complex. One study reported a Kd of 6.1 ± 4.7 nM, suggesting a single binding site. researchgate.netnih.gov Another study determined a Kd of 5.36 ± 0.21 μM using a fluorescence binding assay. researchgate.netresearchgate.net These values reflect the affinity of this compound for TNFα.

Table 1: this compound Binding and Inhibition Data

| Assay Type | Target/Interaction | Metric | Value | Citation |

| In vitro Binding Inhibition | TNFα-TNFR1 interaction | IC₅₀ | 22 μM | medchemexpress.commedchemexpress.comprobechem.com |

| Surface Acoustic Wave (SAW) | TNFα/SPD304 complex | Kd | 6.1 ± 4.7 nM | researchgate.netnih.gov |

| Fluorescence Binding Assay | TNFα/SPD304 complex | Kd | 5.36 ± 0.21 μM | researchgate.netresearchgate.net |

| Cellular Inhibition (TNFα-mediated IκB degradation) | IκB degradation | IC₅₀ | 4.6 μM | probechem.combertin-bioreagent.com |

| Cellular Inhibition (TNFα-induced NF-κB activation) | NF-κB activation | IC₅₀ | 13.8 μM (HepG2 cells) | acs.org |

| Cellular Inhibition (TNFα-induced NF-κB activation) | NF-κB activation | IC₅₀ | 15 μM (HEK293T cells) | medchemexpress.com |

Inhibition of Downstream Signaling Pathways (e.g., IκB Degradation, NF-κB Activation)

TNFα binding to TNFR1 triggers intracellular signaling pathways, notably the activation of Nuclear Factor-kappa B (NF-κB). conicet.gov.armdpi.com This process involves the phosphorylation and subsequent degradation of Inhibitor of kappa B (IκB) proteins, such as IκBα, which normally sequester NF-κB in the cytoplasm. nih.govfrontiersin.orgnih.govresearchgate.net The degradation of IκBα allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.govfrontiersin.org

This compound has been shown to inhibit TNFα-mediated stimulation of IκB degradation. probechem.combertin-bioreagent.com In a cell-based assay, this compound inhibited IκB degradation with an IC₅₀ of 4.6 μM. probechem.combertin-bioreagent.com Consistent with the inhibition of IκB degradation, this compound also inhibits TNFα-induced NF-κB activation. acs.org In HepG2 cells, this compound exhibited an IC₅₀ of 13.8 μM for inhibiting TNFα-driven NF-κB luciferase activity. acs.org Another study reported an IC₅₀ of 15 μM for the inhibition of human TNFα-induced NF-κB activation in HEK293T cells. medchemexpress.com These findings demonstrate that this compound effectively blocks downstream signaling events initiated by TNFα.

Table 2: this compound Cellular Inhibition Data

Molecular Mechanism of Action of Spd304

Disruption of TNFα Trimerization and Oligomeric State

TNFα is secreted as a soluble homotrimer, which is essential for its biological activity nih.govsigmaaldrich.comforlabs.co.uk. SPD304 acts by promoting the disassembly or destabilization of this trimeric structure. medchemexpress.commedchemexpress.combiorbyt.comglpbio.comtargetmol.com

Specific Interaction with TNFα Subunits

This compound binds to the TNFα trimer. caymanchem.com Structural studies, including X-ray crystallography, have shown that this compound can bind to a dimeric form of TNFα, suggesting that it engages a surface exposed upon the dissociation of one subunit from the trimer. nih.govnih.govresearchgate.net The binding interaction between this compound and TNFα is described as predominantly hydrophobic and shape-driven. nih.govplos.org Small molecule inhibitors of TNFα, including this compound, need to be sufficiently large and hydrophobic to interact with residues from at least two subunits of the TNFα dimer to prevent the binding of the third subunit required for the active trimer. nih.gov

Role of Key Residues in Ligand Binding (e.g., Glycine 122)

Specific residues within the TNFα structure are crucial for the binding of small molecule inhibitors like this compound. Research indicates that this compound interacts with the Glycine 122 (G122) residue in TNFα. sigmaaldrich.comsigmaaldrich.comoup.com This residue is located in a region important for trimer formation. oup.com In silico binding studies support that the optimal binding position of this compound, which leads to trimer inhibition, is located in close proximity (<4 Å) to the G122 position. oup.com The binding site is largely hydrophobic and includes glycine, leucine, and tyrosine residues. nih.gov

Accelerated Trimer Subunit Dissociation

This compound promotes the dissociation of TNFα trimers. medchemexpress.commedchemexpress.combiorbyt.comglpbio.comtargetmol.com It binds to the biologically active TNFα trimer and facilitates the accelerated displacement of a single subunit, leading to the rapid inactivation of the cytokine. caymanchem.comoup.com While early studies suggested this compound directly induces trimer dissociation, more recent data propose that this compound binding enhances structural dynamics of the trimer without necessarily causing complete dissociation, or that it may promote peptide-mediated trimer dissociation in synergistic effects. nih.govnih.gov Native mass spectrometry and ion mobility spectrometry have been used to monitor the dissociation of the TNFα trimer caused by this compound. psu.edu

Impact on TNFα-Receptor Interaction and Signaling Attenuation

By promoting the dissociation or destabilization of the TNFα trimer, this compound effectively blocks the interaction of TNFα with its receptors, TNFR1 and TNFR2. medchemexpress.commedchemexpress.combiorbyt.comglpbio.comtargetmol.com The trimeric quaternary structure of TNFα is required for the activation of cell-surface receptors. nih.gov Disruption of the trimer by this compound limits the ability of TNFα to bind to TNFR1. nih.gov This inhibition of receptor binding attenuates downstream signaling pathways mediated by TNFα. nih.gov In cell-based assays, this compound has been shown to inhibit TNFα-mediated stimulation of IκB degradation, a key event in the NF-κB signaling pathway activated by TNFα. caymanchem.commdpi.comnih.gov

This compound inhibits in vitro TNF receptor 1 (TNFR1) binding to TNF-α with an IC₅₀ of 22 μM. medchemexpress.commedchemexpress.combiorbyt.comglpbio.comtargetmol.comcaymanchem.com In cell-based assays, it inhibits TNFα activity with an IC₅₀ of 4.6 μM. caymanchem.com An ELISA experiment confirmed the inhibition of TNFα/TNFR1 binding with an IC₅₀ of 12 μM. nih.govresearchgate.net A surface acoustic wave (SAW) experiment indicated a single binding site with a dissociation constant of 6.1 ± 4.7 nM. nih.govresearchgate.net

Here is a summary of IC₅₀ and Kd values for this compound:

| Assay Type | Target Interaction | Value | Reference |

| In vitro Binding (IC₅₀) | TNFα-TNFR1 Binding | 22 μM | medchemexpress.commedchemexpress.combiorbyt.comglpbio.comtargetmol.comcaymanchem.com |

| Cell-based Assay (IC₅₀) | TNFα-mediated activity | 4.6 μM | caymanchem.com |

| ELISA (IC₅₀) | TNFα/TNFR1 Binding | 12 μM | nih.govresearchgate.net |

| Surface Acoustic Wave (Kd) | This compound-TNFα Binding | 6.1 ± 4.7 nM | nih.govresearchgate.net |

| Fluorescence Binding (Kd) | This compound-TNFα Binding | 5.8 ± 0.5 μM | plos.org |

Structural Insights from this compound-bound TNFα Complexes

Crystallographic studies have provided structural insights into the interaction of this compound with TNFα. A co-crystal structure of this compound and TNFα revealed a dimeric form of the protein with the small molecule bound to a surface exposed by the absence of the third protomer. nih.govnih.govresearchgate.net This structure (PDB ID: 2AZ5) shows this compound bound within a compact binding surface composed of 16 residues, primarily interacting through hydrophobic forces. researchgate.netplos.org The binding poses of this compound overlap with the binding sites of other inhibitors that also contact residues from both subunits of the TNFα dimer, thereby blocking the binding site for the third subunit. nih.gov The interaction involves residues from each TNF subunit. researchgate.net Putative hydrogen bonds between the 4-chromone ring of this compound and Tyr151, and the sulfonyl group of this compound and Tyr151' (from the adjacent subunit) have been suggested based on molecular models. researchgate.net

Comparative Analysis with Other TNFα Modulation Strategies

This compound represents a class of small molecule inhibitors that directly target the TNFα protein to disrupt its trimeric structure and function. This mechanism differs from that of widely used biologic therapies, such as antibodies (e.g., infliximab, adalimumab, golimumab, certolizumab pegol), which typically neutralize soluble TNFα or block its interaction with receptors by binding to the trimeric cytokine in a manner that prevents receptor association. nih.govnih.govresearchgate.net

Small molecule inhibitors offer potential advantages over biologics, including ease of administration (oral availability), absence of immunogenic potential, and lower production costs. frontiersin.org this compound was one of the first small molecule TNFα antagonists reported to inhibit TNFα activity by destabilizing the trimer. researchgate.netfrontiersin.org Other small molecules and peptides have since been developed with similar or different mechanisms, such as stabilizing an asymmetric TNFα trimer or directly binding to TNFR1. mdpi.comresearchgate.net For example, the bicyclic peptide M21 also induces disassembly of the trimeric TNFα into dimers and monomers and shows synergy with this compound in inhibiting TNFα cytotoxicity, suggesting they may bind to different or only marginally overlapping epitopes. oup.com Some compounds have been identified through virtual screening based on the this compound-bound TNFα structure. nih.govplos.orgfrontiersin.org While this compound is considered a reference for direct TNFα inhibitors due to its well-demonstrated mechanism, its potential for clinical development has been limited by toxicity concerns, particularly related to a potentially toxic 3-alkylindole moiety. medchemexpress.comglpbio.comnih.govoup.comnih.gov This has led to research efforts focused on developing less toxic analogs of this compound. medchemexpress.comresearchgate.netresearchgate.netresearchgate.netfrontiersin.org

Structure Activity Relationship Sar and Analog Development for Spd304

Elucidation of SPD304 Pharmacophore and Essential Structural Elements

The pharmacophore of this compound, the minimal set of structural features required for its biological activity, has been investigated to guide the design of new inhibitors. The crystal structure of the TNF-α dimer in complex with this compound (PDB code: 2AZ5) has been instrumental in this process mdpi.comfrontiersin.orgnih.govnpru.ac.thplos.orgnih.govresearchgate.net. This structure revealed that this compound binds to a pocket in the TNF-α dimer, interfering with the protein-protein interactions necessary for trimer formation sigmaaldrich.commdpi.comfrontiersin.org.

Analysis of the binding interactions has shown that this compound's activity is primarily driven by hydrophobic interactions with residues from both subunits of the TNF-α dimer mdpi.comresearchgate.netderpharmachemica.com. Key interacting residues on TNF-α, such as Tyr59 and Tyr119, have been identified as highly important for the inhibition of TNF-α activity mdpi.com. The this compound molecule is large enough to span and interact with both subunits, effectively blocking the binding site for the third TNF-α subunit derpharmachemica.com. Surprisingly, the interaction does not involve significant hydrogen bond or electrostatic interactions mdpi.com.

Essential structural elements of this compound contributing to its activity include the 3-alkylindole moiety and the chromone (B188151) moiety, connected by a linker researchgate.netresearchgate.netnih.govnih.gov. Modifications to these regions have been explored to understand their impact on the compound's properties.

Design and Synthesis of this compound Analogs with Modified Properties

The design and synthesis of this compound analogs have focused on modifying specific parts of the molecule to improve its therapeutic profile. Strategies have been developed to address the inherent toxicity of the parent compound while optimizing its target binding and inhibitory potency.

Strategies for Reducing Inherent Toxicity

A major challenge with this compound is its potentially toxic 3-alkylindole moiety, which can be bioactivated to reactive electrophilic intermediates researchgate.netresearchgate.netnih.gov. Strategies to reduce this inherent toxicity have included rational modifications to this part of the molecule. One approach has involved incorporating electron-withdrawing substituents at the indole (B1671886) moiety researchgate.netnih.govresearchgate.net. Additionally, modifications to the chromone moiety, such as the elimination of the 6'-methyl group, have also been explored to diminish toxicophore groups researchgate.netnih.govresearchgate.net.

Another strategy has involved converting the diamine linker in this compound into a corresponding diamide (B1670390) or cyclizing it to a 1-4-piperazinylone researchgate.net. These modifications aim to alter the metabolic fate of the molecule and reduce the formation of toxic metabolites.

Optimization of Target Binding Affinity and Inhibitory Potency

Optimizing the binding affinity and inhibitory potency of this compound analogs involves making structural changes that enhance favorable interactions with the TNF-α binding site. Studies have shown that small structural changes in this compound can lead to ligands with similar binding affinities for TNF-α but significantly different potencies in cell-based assays researchgate.netrsc.org.

Modifications to the chromone and indole moieties, as well as the linker region, have been investigated. For instance, incorporating electron-withdrawing substituents at the indole moiety, in conjunction with modifications to the chromone, has led to analogs that maintain binding affinity while exhibiting reduced toxicity researchgate.netnih.govresearchgate.net. The introduction of larger hydrophobic groups and additional hydrogen bond donors in analog design has also been explored to improve interactions with the TNF-α binding pocket frontiersin.org.

The synthesis of this compound analogs has employed various chemical reactions, including amide coupling reactions and reductive amination reactions, to construct the modified molecular frameworks researchgate.netresearchgate.net.

Comparative Biological Evaluation of this compound Analogs

Synthesized this compound analogs undergo rigorous biological evaluation to assess their potency and toxicity compared to the parent compound. This typically involves a range of in vitro assays.

Cell-based assays, such as the L929 cell-based assay for TNF-induced necroptosis, are commonly used to evaluate the inhibitory potency of analogs mdpi.comresearchgate.netnih.govresearchgate.net. These assays measure the ability of the compounds to protect cells from TNF-α-induced cell death. The IC50 values (half-maximal inhibitory concentration) are determined to quantify the potency of the analogs sigmaaldrich.commdpi.commedchemexpress.commedchemexpress.comnih.govfrontiersin.orgnih.gov.

Binding affinity to TNF-α is often quantified using techniques such as fluorescence assays or Surface Plasmon Resonance (SPR) frontiersin.orgresearchgate.netrsc.orgacs.orgresearchgate.net. These methods provide data on the strength of the interaction between the analog and the target protein.

Toxicity evaluation is a critical part of the biological assessment. This can involve measuring cell viability in the presence of the compounds to determine LC50 values (half-maximal lethal concentration) mdpi.comresearchgate.netresearchgate.net. The therapeutic index, often expressed as the ratio of LC50 to IC50, is used to assess the potential for a favorable safety margin researchgate.net.

Comparative studies have shown that some this compound analogs exhibit significantly lower cell toxicity while retaining comparable or improved inhibitory potency against TNF-α researchgate.netresearchgate.netnih.govplos.org. For example, systematic screening of analogs has identified compounds with remarkably low cell toxicity and improved therapeutic indexes researchgate.net.

Data from comparative biological evaluations can be presented in tables to clearly show the differences in potency and toxicity between this compound and its analogs.

| Compound | TNF-α Inhibition (IC50) | Cell Toxicity (LC50) | Therapeutic Index (LC50/IC50) |

| This compound | 22 μM (TNFR1 binding) sigmaaldrich.commedchemexpress.commedchemexpress.comnih.gov 4.6 μM (IκB degradation) sigmaaldrich.comnih.gov 5 ± 0.2 μM (L929 cell death) mdpi.com | 7.5 ± 0.2 μM (L929 cells) mdpi.comresearchgate.net High cellular toxicity (>30 μM in L929) nih.gov | ~1.5 (based on L929 data) researchgate.net |

| Analog 1b | Improved researchgate.net | ||

| Analog 3b | Improved researchgate.net | ||

| Analog 4a | Improved researchgate.net | ||

| Analog 4c | Improved researchgate.net | ||

| Analog 19a | Low | Improved researchgate.net | |

| Analog 19b | Low | Improved researchgate.net | |

| Analog 20a | Low | Improved researchgate.net | |

| Analog 3c | Equally potent as this compound nih.govresearchgate.net | Significantly less toxic researchgate.netnih.govresearchgate.net | Improved nih.gov |

| Compound 1 (dual inhibitor) | 12 µM (L929 cell apoptosis) nih.gov 10 µM (NF-κB reporter gene) nih.gov | Significantly reduced compared to this compound (>30 µM in L929) nih.gov | Improved nih.gov |

| Compound T8 (dual inhibitor) | Comparable to this compound plos.org | Significantly reduced plos.org | Improved plos.org |

| Compound T23 (dual inhibitor) | Comparable to this compound plos.org | Significantly reduced plos.org | Improved plos.org |

| Compound 4e (dihydrobenzo[cd]indole-6-sulfonamide analog) | 3.0 ± 0.8 μM (cell assay) frontiersin.org |

Note: IC50 and LC50 values can vary depending on the specific assay and cell line used.

Computational Approaches in Analog Design and Screening (e.g., Virtual Screening, Molecular Docking)

Computational approaches play a significant role in the design and screening of this compound analogs, accelerating the discovery process and reducing the need for extensive experimental synthesis and testing frontiersin.orgnih.govderpharmachemica.com.

Molecular docking is a widely used technique to predict the binding orientation and affinity of small molecules to a target protein frontiersin.orgplos.orgnih.govderpharmachemica.comresearchgate.netijpsonline.com. By using the crystal structure of TNF-α bound to this compound (PDB code: 2AZ5), researchers can computationally dock potential analogs into the binding site to estimate their binding energy and analyze their interactions with key amino acid residues mdpi.comfrontiersin.orgplos.orgnih.govresearchgate.netresearchgate.netijpsonline.com. This helps in prioritizing compounds for synthesis and experimental evaluation plos.orgderpharmachemica.com. Molecular docking calculations have been employed to design this compound analogs with proper structural modifications aimed at reducing toxicity while retaining high binding affinity to TNF researchgate.net.

Virtual screening involves computationally screening large libraries of chemical compounds to identify potential inhibitors based on their predicted binding to the target protein frontiersin.orgnih.govplos.orgnih.govderpharmachemica.com. Pharmacophore models based on the structure of this compound have been used as filters in virtual screening to identify compounds with similar key structural features required for binding nih.govijpsonline.comgoogle.com. Shape-based virtual screening, using the conformation of this compound in the bound state, has also been employed to find molecules with similar shapes that could fit into the binding pocket frontiersin.org.

Computational approaches not only aid in identifying potential active compounds but also assist in understanding the SAR by analyzing the interactions of different analogs within the binding site frontiersin.orgderpharmachemica.com. This iterative process of computational design, synthesis, and biological evaluation is central to the development of improved this compound analogs.

Pharmacological and Toxicological Considerations of Spd304 in Drug Development

Assessment of In Vitro Cytotoxicity and In Vivo Limitations

A primary limitation for the in vivo application of SPD304 is its high toxicity. medchemexpress.comglpbio.comnih.govresearchgate.netmedchemexpress.com This has prevented its use in in vivo studies despite its in vitro activity as a TNF-α inhibitor. nih.govresearchgate.net

Identification of Toxicophore Moieties (e.g., 3-Alkylindole)

Research has identified the presence of a potentially toxic 3-alkylindole moiety within the structure of this compound. nih.govresearchgate.netresearchgate.netnih.gov This moiety is of concern because it can be bioactivated by cytochrome P450 enzymes, particularly CYP3A4, through a dehydrogenation process. nih.govpsu.eduacs.org This bioactivation can lead to the formation of reactive electrophilic intermediates, such as 3-methyleneindolenine. nih.govnih.govacs.org These electrophiles have the potential to react with nucleophilic residues in proteins and/or DNA, which can contribute to toxicity. nih.govnih.gov

Studies on other compounds containing the 3-alkylindole structure, such as 3-methylindole, zafirlukast, and MK-0524 analogues, have shown similar bioactivation pathways leading to reactive intermediates and associated toxicities. nih.govpsu.edu

Implications for Translational Research and Clinical Progression

The high toxicity of this compound, particularly its in vivo limitations and the presence of a toxicophore, has significant implications for its translational research and potential clinical progression. The inability to use this compound in vivo due to toxicity directly impedes the assessment of its efficacy and safety in living systems, a crucial step before clinical trials. nih.govresearchgate.net The identified toxicophore moiety necessitates structural modifications to reduce or eliminate this liability while retaining the desired pharmacological activity. nih.govresearchgate.netresearchgate.net This has led to the design and synthesis of this compound analogs with modified structures aimed at reducing toxicity. nih.govresearchgate.netresearchgate.net Despite efforts to develop less toxic analogs, the challenge remains to find compounds that maintain potent TNF inhibitory effects without the associated toxicity. nih.govresearchgate.net The inherent toxicity of this compound means it is not considered an ideal candidate for direct clinical development and serves more as a reference compound for the discovery of new, safer TNF-α inhibitors. sciforum.netnih.govresearchgate.net

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Evaluations

Comprehensive ADMET evaluations are critical in drug development to understand how a compound behaves in a biological system. For this compound, both in silico prediction and experimental determination of ADMET parameters have been conducted. nih.govresearchgate.netunitedresearchforum.com

In Silico Prediction and Experimental Determination of ADMET Parameters

In silico ADMET predictions for this compound have been discussed in various studies. nih.govresearchgate.netunitedresearchforum.combiointerfaceresearch.com These computational methods aim to predict properties such as absorption, distribution, metabolism, excretion, and potential toxicity based on the compound's chemical structure. researchgate.netphcogj.com

Experimental evaluations of this compound's ADMET profile have also been performed. These include the experimental determination of its thermodynamic solubility and permeability using models like Caco-2 cells. nih.govresearchgate.netunitedresearchforum.compatsnap.com

Research has shown that this compound undergoes metabolism through several pathways, including hydroxylation, N-dealkylation, epoxidation, and notably, dehydrogenation of the 3-alkylindole moiety. nih.govacs.org The dehydrogenation process, as predicted by in silico molecular docking and confirmed experimentally, is initiated by C-H atom abstraction at the methylene (B1212753) group adjacent to the indole (B1671886) ring. nih.govacs.org This metabolic activation is linked to the formation of reactive intermediates and the inactivation of CYP3A4, highlighting potential drug-drug interactions. nih.govacs.org

Evaluation of this compound as a "Hit" for Optimization Programs in Small Molecule Drug Discovery

This compound was initially identified as a "hit" compound in the search for small molecule TNF-α inhibitors due to its ability to disrupt TNF trimerization and inhibit TNF signaling in vitro. sciforum.netfrontiersin.orgnih.govnih.govnih.gov Its discovery in 2005 marked a significant breakthrough in the search for small molecule alternatives to biologic TNF inhibitors. sciforum.netfrontiersin.orgnih.govnih.gov

Instead, this compound has served as a valuable reference compound and a chemical starting point for the design and synthesis of analogs with improved properties. nih.govsciforum.netfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net Structure-based drug design efforts have utilized the crystal structure of TNF-α in complex with this compound to identify the binding site and guide the design of new inhibitors. researchgate.netbiointerfaceresearch.comnih.govplos.orgresearchgate.net The goal of these optimization programs is to develop novel small molecules that retain the TNF inhibitory activity of this compound but with significantly reduced toxicity and improved ADMET characteristics. nih.govresearchgate.netresearchgate.netplos.org

The binding interaction of this compound with TNF-α is primarily hydrophobic and shape-driven, involving residues in a shallow binding site at the TNF dimer interface. nih.govresearchgate.net This understanding of the binding mode has been crucial in the design of this compound analogs and the virtual screening of chemical libraries to identify new potential inhibitors. researchgate.netbiointerfaceresearch.comnih.govplos.org

While this compound itself is not suitable for clinical use due to its toxicity, its identification and the subsequent studies on its properties and liabilities have significantly contributed to the ongoing efforts to discover and develop small molecule TNF-α inhibitors with better therapeutic profiles. sciforum.netfrontiersin.orgnih.govresearchgate.net

Data Tables

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Effect Observed | Concentration (µM) | Reference |

| L929 | High cellular toxicity | > 30 | nih.govresearchgate.net |

| L929 | Inhibits cell death | 100 | nih.govsemanticscholar.org |

| aHSCs | Rescues survivability | 2 | medchemexpress.comglpbio.commedchemexpress.com |

Note: While this compound shows toxicity at higher concentrations in L929 cells, it can inhibit TNF-α induced cell death at certain concentrations and rescue survivability in aHSCs at a lower concentration, highlighting the complexity of its cellular effects.

Table 2: Key ADMET Findings for this compound

| Parameter | Finding | Method | Reference |

| In Vivo Use Limitation | Cannot be used due to high toxicity | In vivo observation | medchemexpress.comglpbio.comnih.govresearchgate.netmedchemexpress.com |

| Toxicophore | Presence of 3-alkylindole moiety | Structural analysis | nih.govresearchgate.netresearchgate.netnih.gov |

| Metabolic Bioactivation | Dehydrogenation of 3-alkylindole to reactive intermediate | Experimental (LC/MS/MS), In silico docking | nih.govacs.org |

| CYP3A4 Interaction | Mechanism-based inactivator of CYP3A4 | Experimental | nih.govacs.org |

| Solubility | Low aqueous solubility | Experimental | researchgate.net |

| Permeability (Caco-2) | Experimentally evaluated | Experimental | nih.govresearchgate.netunitedresearchforum.compatsnap.com |

| Overall ADMET Profile | Not ideal for drug optimization based on chemical structure | Comprehensive evaluation | nih.govresearchgate.netpatsnap.com |

Advanced Research Methodologies and Techniques Utilized in Spd304 Studies

Biosensor-Based Assays for Interaction Kinetics and Affinity (e.g., Surface Acoustic Wave Biosensors, ELISA)

Biosensor-based assays have provided critical quantitative data on the interaction between SPD304 and its biological target, TNF-α. These real-time, label-free methods are essential for a detailed understanding of the binding dynamics.

Surface Acoustic Wave (SAW) Biosensors: SAW biosensors have been employed to quantify the binding affinity and kinetics of the this compound and TNF-α interaction. ens-paris-saclay.fr In one key study, a SAW-based experiment determined that this compound binds to a single site on TNF-α with a high affinity, characterized by a dissociation constant (Kd) of 6.1 ± 4.7 nM. nih.govresearchgate.net This technique allows for the real-time monitoring of the association and dissociation phases of the binding event, providing a comprehensive kinetic profile. ens-paris-saclay.fr Further investigations using SAW sensors have also explored the influence of experimental conditions on binding kinetics. For instance, the use of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent, which is often necessary to dissolve molecules like this compound, was found to accelerate the kinetic interaction between this compound and TNF-α. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA has been a fundamental tool for confirming the inhibitory activity of this compound. Competitive ELISA experiments have demonstrated that this compound effectively blocks the binding of TNF-α to its receptor, TNF Receptor 1 (TNFR1). nih.govresearchgate.net These assays have yielded an IC50 value—the concentration of inhibitor required to block 50% of the binding—of approximately 12 to 22 μM for this compound. nih.govmedchemexpress.com This method provides a robust validation of the compound's functional ability to disrupt the crucial protein-protein interaction that initiates the TNF-α signaling cascade.

Cheminformatics and Structure-Based Drug Design Approaches

The known three-dimensional structure of this compound in complex with TNF-α has made it a cornerstone for cheminformatics and structure-based drug design efforts. These computational approaches leverage structural information to discover and optimize new TNF-α inhibitors.

The X-ray co-crystal structure of a TNF-α dimer bound to this compound (PDB ID: 2AZ5) is the primary molecular model for these investigations. nih.govnih.gov This structure reveals that this compound binds at the interface between two TNF-α subunits, a site crucial for the stability of the biologically active trimer. nih.gov The binding is predominantly hydrophobic and shape-driven. nih.gov

Virtual Screening and Molecular Docking: Researchers have used the 2AZ5 crystal structure as a template for in silico virtual screening of large chemical libraries to identify novel compounds that could fit into the same binding pocket. nih.govnih.gov Molecular docking algorithms, such as Surflex-Dock, are used to predict the binding poses and affinities of candidate molecules within this site. nih.gov For reference, the calculated binding score of this compound in one such study was -32.9. nih.gov This approach has successfully identified new inhibitors with different chemical scaffolds. nih.govnih.gov

Pharmacophore Modeling: The structural details of the this compound-TNF-α interaction have been used to create pharmacophore models. nih.gov These models define the essential three-dimensional arrangement of chemical features (e.g., aromatic centers, hydrophobic groups) required for binding. nih.gov A three-point pharmacophore model based on this compound, consisting of three aromatic centers, has been used to filter compound databases to find molecules with the correct geometric and physicochemical properties for TNF-α inhibition. nih.gov

Analog Design: Structure-based design has also guided the rational synthesis of this compound analogs with improved properties. nih.govresearchgate.net Recognizing that the 3-alkylindole moiety of this compound is potentially toxic, researchers have used molecular docking calculations to design modifications aimed at reducing toxicity while preserving binding affinity. nih.gov This has led to the development of analogs with a better pharmacological profile. nih.gov

Application of Quantitative Systems Pharmacology (QSP) Modeling

Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates the principles of systems biology and pharmacokinetics/pharmacodynamics (PK/PD) to understand the complex interactions between a drug, the biological system, and the disease process. frontiersin.orgnih.gov QSP models are mechanistic in nature, incorporating data on the drug's properties, its interaction with its target, and the downstream effects on cellular and physiological pathways. nih.gov This methodology can be applied at various stages of drug development to predict treatment responses, optimize dosing, and identify biomarkers. frontiersin.orgnih.gov

DNA-Encoded Library (DEL) Screening for Novel Ligand Discovery

DNA-Encoded Library (DEL) technology enables the screening of vast collections of compounds—often numbering in the billions—in a single experiment to identify molecules that bind to a specific protein target. drughunter.com This technique has been utilized in the context of TNF-α, with this compound playing a direct and crucial role in the experimental process.

In a study aimed at discovering new natural product-based ligands for TNF-α, researchers screened a natural product-enriched DNA-encoded library (nDEL) against recombinant human TNF-α. nih.gov In this screening methodology, the TNF-α protein was immobilized on magnetic beads and incubated with the library. After washing away non-binding molecules, the specifically bound compounds were eluted for identification. Notably, This compound , as a known small molecule inhibitor of TNF-α, was used as a competitive eluent to release the bound molecules from the target protein. nih.gov The eluted DNA tags were then sequenced to decode the chemical structures of the binders. This process successfully identified several natural products, including kaempferol, as novel binders to TNF-α, demonstrating the utility of this compound as a critical tool in DEL screening campaigns targeting TNF-α. nih.gov

Advanced Spectroscopic and Structural Biology Techniques

The most impactful structural biology technique applied to this compound has been X-ray crystallography. This technique has provided atomic-level resolution of how the compound interacts with its target, which has been foundational for much of the subsequent research.

X-ray Crystallography: The seminal achievement in the structural study of this compound was the determination of its X-ray co-crystal structure in a complex with the TNF-α dimer (PDB ID: 2AZ5). researchgate.netresearchgate.netresearchgate.net This structure, solved at a 2.1 Å resolution, revealed that this compound binds at the interface between two subunits of the normally trimeric TNF-α protein. nih.govresearchgate.net This binding induces a conformational change that promotes the disassembly of the active trimer, thereby inhibiting its function. researchgate.net The binding pocket is composed of residues from both subunits and is largely hydrophobic, featuring key interactions with multiple tyrosine residues. nih.govresearchgate.net This detailed structural information is indispensable, providing a definitive map for structure-based drug design, cheminformatics studies, and the interpretation of biochemical data. nih.govnih.gov While other advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and cryo-Electron Microscopy (cryo-EM) are powerful tools in structural biology for studying molecular dynamics and large complexes, X-ray crystallography has provided the key static snapshot of the this compound-TNF-α interaction that has guided the field. longdom.orgtechnologynetworks.com

Table of Mentioned Compounds

Future Directions and Translational Perspectives for Spd304 Derived Research

Continued Discovery and Development of Novel Small Molecule TNFα Inhibitors

The identification of SPD304 highlighted the potential for small molecules to directly inhibit TNFα by interfering with its trimeric structure, a mechanism distinct from that of biologic TNFα inhibitors which typically neutralize the cytokine. frontiersin.orgrupress.orgmdpi.comacs.org Despite this compound's shortcomings, it has served as a reference compound and a starting point for the structure-based design and virtual screening of novel TNFα inhibitors. researchgate.netnih.govnih.govnih.gov

Efforts continue to discover small molecules that can effectively inhibit TNFα function with improved potency, selectivity, and safety profiles compared to this compound. rupress.orgresearchgate.netnih.govplos.org Researchers have utilized virtual screening technologies based on the structure of TNFα in complex with this compound (e.g., PDB code: 2AZ5) to identify new inhibitors of the TNF-TNFR1 interaction. frontiersin.orgnih.govnih.govnih.gov This approach has led to the identification of novel scaffolds with binding affinities comparable to or better than this compound. nih.gov

For example, studies have identified compounds like T1 and R1 through combined in silico and in vitro methods, showing low-micromolar binding affinities to TNFα and TNFR1, respectively, similar to known antagonists like this compound. nih.govmdpi.com Another study identified compounds T8 and T23 as potent direct inhibitors of TNF function with IC₅₀ values comparable to this compound but with significantly reduced toxicity. plos.orgnih.gov Natural products, such as sennoside B and kaempferol, have also been explored as potential TNFα inhibitors, with sennoside B demonstrating higher potency than this compound in cell-based assays. frontiersin.orgmdpi.comnih.gov

The focus remains on identifying small molecules that stabilize an asymmetric form of the soluble TNF trimer, thereby compromising downstream signaling, a mechanism exemplified by newer compounds like SAR441566 which has entered phase 1 clinical trials. frontiersin.orgrupress.orgnih.govdntb.gov.uaresearchgate.net

Key data points from research findings include:

| Compound | Target | Inhibition Mechanism | IC₅₀ / Kd Value | Notes | Source |

| This compound | TNFα | Induces trimer disassembly, inhibits TNF/TNFR1 binding | IC₅₀ = 12 µM (ELISA), Kd = 6.1 ± 4.7 nM (SAW) researchgate.netnih.gov; IC₅₀ = 22 μM (TNFR1 binding) medchemexpress.comnih.gov; Kd = 5.36 μM nih.govmdpi.com; IC₅₀ = 4.6 µM mdpi.com | Reference compound, cytotoxicity noted researchgate.netnih.govbiointerfaceresearch.com | mdpi.comresearchgate.netnih.govnih.govmdpi.commedchemexpress.comnih.gov |

| T1 | TNFα | Binds TNFα | Low-micromolar Kd | Identified via virtual screening based on this compound, similar activity to C87 | nih.govmdpi.com |

| R1 | TNFR1 | Binds TNFR1 | Low-micromolar Kd | Identified via virtual screening, first study to identify TNFR1 binders | nih.govmdpi.com |

| T8 | TNFα/RANKL | Dual inhibitor, inhibits trimer forms | IC₅₀ = 30 ± 2.3 µM (TNF/TNFR1 ELISA), Kd = 8.8 ± 0.8 µM (TNF), Kd = 6.3 ± 0.6 µM (RANKL) | Reduced toxicity compared to this compound plos.org | plos.orgnih.gov |

| T23 | TNFα/RANKL | Dual inhibitor, inhibits trimer forms | IC₅₀ = 3 ± 0.1 µM (TNF/TNFR1 ELISA), Kd = 2.8 ± 0.2 µM (TNF), Kd = 7.3 ± 0.4 µM (RANKL) | More potent TNF inhibitor than T8, reduced toxicity compared to this compound plos.org | plos.orgnih.gov |

| Sennoside B | TNFα | Competes with this compound for binding site | IC₅₀ = 0.32 µM (cell toxicity assay) | 5.7-fold higher potency than this compound mdpi.com | mdpi.com |

| SAR441566 | TNFα | Stabilizes asymmetric trimer | Potent in vitro and in vivo | Moved into phase 1 clinical trials, orally bioavailable frontiersin.orgnih.govdntb.gov.uaresearchgate.net | frontiersin.orgnih.govdntb.gov.uaresearchgate.net |

Exploration of Dual Inhibition Strategies Targeting TNF Superfamily Members

Beyond targeting TNFα alone, research is exploring dual inhibition strategies involving other members of the TNF superfamily. This compound has been shown to bind to RANKL (Receptor Activator of NF-κB Ligand), another clinically relevant protein in the TNF family involved in osteoclast formation and bone resorption. plos.orgnih.gov This observation has motivated the search for dual inhibitors of both TNFα and RANKL. plos.orgnih.gov

Identifying compounds that can simultaneously inhibit TNFα and RANKL could offer therapeutic advantages, particularly in diseases where both pathways contribute to pathogenesis, such as rheumatoid arthritis which involves both inflammation and bone erosion. nih.govplos.orgnih.gov Studies using in silico screening based on existing TNF inhibitors, including this compound, have successfully identified dual inhibitors like compounds T8 and T23, which demonstrated inhibitory activity against both TNFα and RANKL with reduced toxicity compared to this compound. plos.orgnih.gov

Development of Theranostic Agents Utilizing this compound Scaffolds

The concept of theranostics, combining therapeutic and diagnostic capabilities, is an emerging area in drug development. While this compound itself was not developed as a theranostic agent, the research into small molecule TNFα inhibitors, including those structurally related to or inspired by this compound, is paving the way for such applications. anr.frnih.gov

A project focusing on "Theranostic small molecule TNF inhibitors" aims to design and evaluate agents that can simultaneously inhibit TNFα and allow for imaging to monitor inflammation, particularly in conditions like rheumatoid arthritis. anr.frorcid.org The goal is to develop orally available therapeutic candidates that can also function as radiotracers for PET imaging, enabling the detection and localization of TNFα and the monitoring of treatment response. anr.fr Although the direct use of this compound as a theranostic scaffold is not explicitly detailed in the search results, the broader effort to develop small molecule TNFα inhibitors with imaging capabilities represents a translational perspective that could potentially leverage structural insights from compounds like this compound. anr.frnih.gov

Addressing Challenges in Oral Bioavailability and Systemic Drug Delivery

A significant challenge for many small molecule drug candidates, including those targeting TNFα, is achieving adequate oral bioavailability and efficient systemic delivery. anr.frazonano.commdpi.comcapes.gov.br this compound itself reportedly suffered from poor solubility and potentially unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which hampered its further development. rupress.orgresearchgate.netnih.gov

Future directions in this compound-derived research must focus on addressing these pharmacokinetic limitations. This involves the rational design of analogs with improved solubility, permeability, and metabolic stability. researchgate.netnih.gov Strategies to enhance oral bioavailability include modifying chemical structures to optimize physicochemical properties, as well as exploring advanced drug delivery systems. azonano.commdpi.comcapes.gov.br

Research into the metabolic activation of this compound has revealed that it can be bioactivated through dehydrogenation, forming potentially toxic intermediates and causing inactivation of CYP3A4. nih.gov Understanding these metabolic pathways is crucial for designing novel inhibitors with improved metabolic profiles and reduced potential for drug-drug interactions. nih.gov

Developing orally available small molecule TNFα inhibitors offers significant advantages over existing biologic therapies, including ease of administration, lower production costs, and reduced immunogenicity. frontiersin.orgrupress.orgnih.gov Overcoming challenges in oral bioavailability and systemic delivery is therefore a critical step towards the clinical translation of this compound-derived or inspired compounds. anr.frnih.govdntb.gov.uaresearchgate.net

Q & A

Q. What is the molecular mechanism by which SPD304 inhibits TNF-α signaling in vitro?

this compound selectively disrupts TNF-α trimerization, leading to dissociation of the TNF-α homotrimer and blocking its interaction with TNFR1. This mechanism was validated via competitive binding assays, where this compound showed an IC50 of 22 µM for inhibiting TNF-α/TNFR1 binding . The compound’s 3-alkylindole moiety destabilizes the trimer interface, reducing TNF-α’s receptor-binding capacity. However, its in vivo application is limited due to high toxicity and metabolic instability .

Q. How is this compound’s binding efficacy experimentally measured in competitive assays?

A standardized protocol involves:

- Competitive binding assays : this compound and TNF-α are co-incubated with TNFR1, followed by separation via size-exclusion chromatography (SEC) or ultrafiltration.

- LC-tandem MS : Quantifies unbound this compound after competitive displacement .

- Fluorescence-based assays : Monitor intrinsic tyrosine fluorescence changes in TNF-α upon this compound binding, with Kd values calculated using mathematical models (e.g., 5.36 µM in 5% DMSO) . Comparative studies with analogs like compound 8i reveal this compound’s lower relative binding efficacy (e.g., 60% vs. 90% at 0.01 µM) .

Advanced Research Questions

Q. How do solvent selection and solubility limitations affect this compound’s bioactivity in experimental assays?

this compound’s poor aqueous solubility necessitates solvent optimization to avoid artifactual results. Key findings include:

- DMSO and PEG3350 : Increase solubility to ~80–100 µM without destabilizing TNF-α. Higher concentrations (>10%) reduce binding affinity (Kd increases from 5.5 µM to 7.34 µM) .

- Methanol and DMF : Induce protein precipitation and fluorescence interference, limiting their utility .

- Protocol recommendation : Pre-dissolve this compound in DMSO (≤5% final concentration) and supplement with PEG3350 (5–10%) to enhance solubility while preserving TNF-α stability .

Q. What methodological challenges arise when interpreting this compound’s in vitro data, and how can they be mitigated?

- Reproducibility issues : Commercial this compound batches may exhibit variability in purity, necessitating in-lab synthesis (≥98% purity) for consistent bioactivity .

- Solvent artifacts : High DMSO concentrations (>5%) reduce TNF-α fluorescence intensity, requiring correction in Kd calculations .

- Toxicity confounders : this compound’s 3-alkylindole group causes nonspecific cytotoxicity at >10 µM, complicating cell-based assays. Use lower doses (2–5 µM) and include viability controls (e.g., caspase-8 activation assays) .

Q. How does this compound synergize with other TNF-α inhibitors, such as M21-cyclopeptide, to enhance therapeutic efficacy?

this compound and M21-cyclopeptide target distinct TNF-α epitopes:

- This compound : Binds the trimer interface, disrupting quaternary structure.

- M21-cyclopeptide : Interacts with TNF-α subunits A/B at Tyr59, Tyr119, and Tyr151 residues . In combination, they restore 100% cell viability in TNF-α-induced cytotoxicity models, unlike this compound alone (70% viability at 3 µM) . Structural studies (X-ray crystallography, RMSD <2.0 Å) confirm non-overlapping binding sites, enabling additive effects .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.